Lactamas macrólidas

Macrolide lactams are a class of cyclic polyketides characterized by a large macrocyclic ring containing multiple lactam units, typically with a 14- to 16-membered ring structure. These compounds exhibit potent antimicrobial activity against gram-positive bacteria and some gram-negative bacteria, fungi, and other pathogens due to their unique chemical structure and biological properties.

Macrolide lactams function by inhibiting bacterial protein synthesis. They specifically target the 50S ribosomal subunit of prokaryotes, binding to the peptidyl transferase center and preventing translocation of peptidyl-tRNA during translation. This mechanism leads to the production of incomplete proteins, ultimately causing cell death.

The most well-known macrolide lactams include erythromycin, clarithromycin, and azithromycin, which are widely used in clinical settings for the treatment of respiratory tract infections, skin infections, and other bacterial diseases. These compounds have also shown promise in various non-infectious conditions such as inflammatory bowel disease and cystic fibrosis due to their anti-inflammatory properties.

Due to their broad spectrum of activity and effectiveness against drug-resistant strains, macrolide lactams remain a crucial class of antibiotics in modern medicine. However, the development of resistance by pathogens is a concern, necessitating ongoing research into new formulations and combinations for enhanced efficacy.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

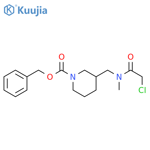

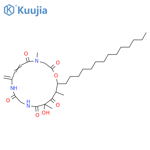

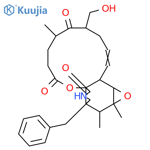

|

Antascomicin B; 31-Me ether | 164159-89-1 | C38H59NO10 |

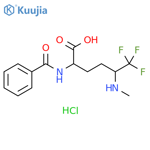

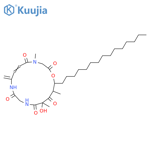

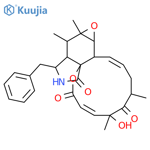

|

BE 43547; BE 43547A1 | 209068-23-5 | C30H49N3O7 |

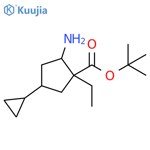

|

BE 43547; BE 43547B1 | 209068-25-7 | C31H51N3O7 |

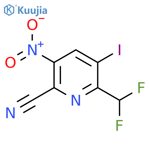

|

BE 43547; BE 43547B3 | 209068-27-9 | C31H51N3O7 |

|

BE 43547; BE 43547C1 | 209068-29-1 | C32H53N3O7 |

|

Siladenoserinol M; 31-O-Sulfate | 2305061-63-4 | C33H58N2O14S2 |

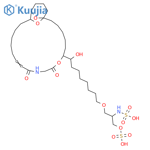

|

Rosellichalasin; 4'-Hydroxy | 488799-93-5 | C28H33NO6 |

|

Rosellichalasin; 22-Hydroxy, 18,19-dihydro | 313047-16-4 | C28H35NO6 |

|

Rosellichalasin; Δ19-Isomer, 18α-hydroxy | 1312009-64-5 | C28H33NO6 |

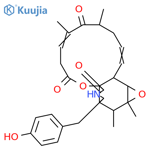

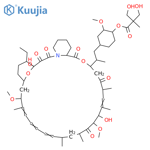

|

Rapamycin; 46-Methyl, 42-O-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl] | 1290606-23-3 | C57H89NO16 |

Literatura Relacionada

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Fornecedores recomendados

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados